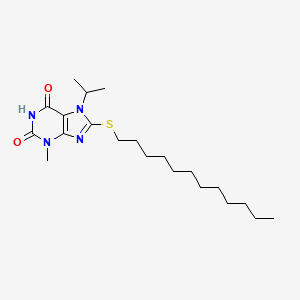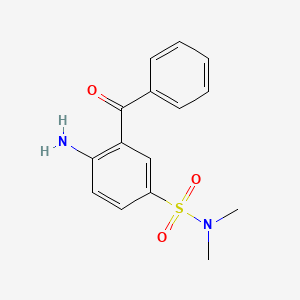
11,17-Dioxoandrostan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 11,17-Dioxoandrostan-3-yl acetate involves several steps, typically starting from readily available steroid precursors. One common synthetic route involves the oxidation of androstane derivatives followed by acetylation. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate, and acetylation is usually carried out using acetic anhydride in the presence of a catalyst like pyridine . Industrial production methods may involve more scalable processes, including microbial transformations and biocatalysis, to achieve higher yields and purity .
Análisis De Reacciones Químicas
11,17-Dioxoandrostan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions.
Aplicaciones Científicas De Investigación
11,17-Dioxoandrostan-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for developing therapeutic agents, particularly in hormone-related treatments.
Industry: It is utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 11,17-Dioxoandrostan-3-yl acetate involves its interaction with specific enzymes and receptors in biological systems. It primarily targets steroidogenic enzymes, influencing the biosynthesis and metabolism of steroid hormones. The pathways involved include the inhibition or activation of enzymes like 17α-hydroxylase/C17,20-lyase (CYP17), which play a crucial role in androgen biosynthesis .
Comparación Con Compuestos Similares
11,17-Dioxoandrostan-3-yl acetate can be compared with other similar steroidal compounds such as:
Testosterone acetate: Another acetate derivative with different biological activity.
Androstenedione: A precursor in the biosynthesis of testosterone and estrogen.
Progesterone acetate:
Propiedades
Número CAS |
4731-15-1 |
|---|---|
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-14-8-9-20(2)13(10-14)4-5-15-16-6-7-18(24)21(16,3)11-17(23)19(15)20/h13-16,19H,4-11H2,1-3H3 |
Clave InChI |
VEIFMBQHUYNEPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2C(=O)CC4(C3CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


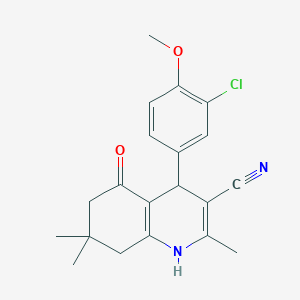
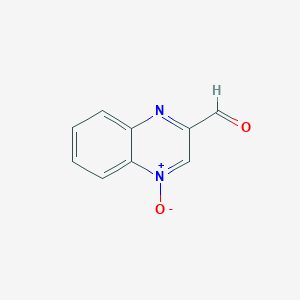
![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)
![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)
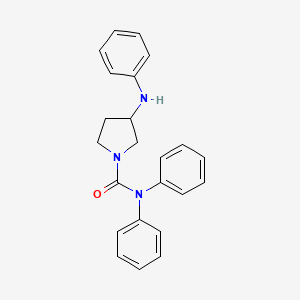
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)
![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)
